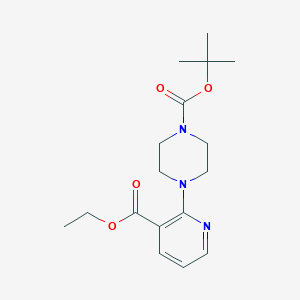

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine

Descripción general

Descripción

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperazine ring, and an ethoxycarbonyl group attached to the pyridine ring. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable pyridine derivative, such as 2-chloropyridine-3-carboxylic acid ethyl ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine has several notable applications:

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and target specificity. Compounds containing piperazine moieties are often associated with significant biological activities, including potential antimicrobial and anticancer properties .

Biological Studies

Research indicates that this compound may interact with neurotransmitter receptors, which could elucidate its pharmacological effects. Ongoing studies focus on its binding affinity to various biological targets, including enzymes and DNA, suggesting its role in cellular mechanisms .

Chemical Biology

This compound is employed in the design of chemical probes for studying biological pathways and molecular interactions. Its unique structure facilitates investigations into complex biochemical processes .

Industrial Applications

In addition to its research applications, this compound can be used in synthesizing specialty chemicals and materials due to its versatile reactivity .

Antimicrobial Activity

A study explored the antimicrobial properties of piperazine derivatives, including this compound. Results indicated promising activity against various bacterial strains, highlighting its potential as a lead compound for drug development .

Neurotransmitter Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. The findings suggested that modifications to the piperazine structure could enhance binding affinity, paving the way for new antidepressant therapies .

Mecanismo De Acción

The mechanism of action of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-4-(2-pyridyl)-piperazine: Similar structure but lacks the ethoxycarbonyl group.

1-Boc-4-(4-pyridyl)-piperazine: Similar structure but with the pyridine ring attached at a different position.

1-Boc-4-(3-carboxypyridin-2-YL)-piperazine: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.

Uniqueness

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine is unique due to the presence of both the Boc protecting group and the ethoxycarbonyl group on the pyridine ring

Actividad Biológica

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine (CAS No: 900183-95-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₅N₃O₄

- Molecular Weight : 335.4 g/mol

- Structure : The compound features a piperazine ring substituted with a Boc (tert-butyloxycarbonyl) group and a pyridine moiety, which enhances its lipophilicity and biological activity.

Antioxidant Properties

Research indicates that derivatives of piperazine, including this compound, exhibit antioxidant properties. A study focusing on related piperazine compounds demonstrated their ability to mitigate oxidative stress in neuroblastoma cells (SH-SY5Y) by reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. This suggests that such compounds could be beneficial in treating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is often influenced by their structural modifications. In the case of this compound:

- Boc Group : The presence of the Boc group is known to enhance the stability and solubility of the compound.

- Pyridine Substitution : The ethoxycarbonyl group attached to the pyridine ring may contribute to increased interaction with biological targets, enhancing its pharmacological profile.

Case Studies

- Neuroprotective Effects : In a study evaluating various piperazine derivatives for neuroprotective effects, compounds similar to this compound showed significant protection against H₂O₂-induced apoptosis in neuronal cells. This suggests potential applications in neurodegenerative disorders .

- Antimicrobial Efficacy : Although direct studies on this specific compound are scarce, related piperazine derivatives have been tested against resistant bacterial strains, showing MIC values comparable to established antibiotics. The potential for this compound in antimicrobial therapy warrants further investigation .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

tert-butyl 4-(3-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-5-23-15(21)13-7-6-8-18-14(13)19-9-11-20(12-10-19)16(22)24-17(2,3)4/h6-8H,5,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHIAIMGSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470090 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900183-95-1 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.